molecular formula C29H37NO B590856 Benzyl R-(+)-Tolterodine CAS No. 848768-06-9

Benzyl R-(+)-Tolterodine

Numéro de catalogue: B590856
Numéro CAS: 848768-06-9
Poids moléculaire: 415.621
Clé InChI: DKVFUIQWDZMTOU-HHHXNRCGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Benzyl is a functional group (C6H5CH2-) derived from benzene, and Tolterodine is a medication used to treat urinary incontinence . The specific compound “Benzyl R-(+)-Tolterodine” seems to be a derivative of Tolterodine with a benzyl group attached, but without specific literature or data, it’s challenging to provide a detailed description.


Molecular Structure Analysis

The molecular structure of a benzyl derivative like “this compound” would include a benzene ring attached to the Tolterodine molecule via a methylene bridge . The exact structure would depend on the point of attachment of the benzyl group to the Tolterodine molecule.


Chemical Reactions Analysis

Benzyl compounds are known to participate in a variety of chemical reactions, including oxidation, reduction, and substitution reactions . The specific reactions that “this compound” might undergo would depend on its exact molecular structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Benzyl compounds are generally colorless liquids or low-melting solids, and Tolterodine is a white crystalline powder .

Applications De Recherche Scientifique

Development and Mechanism of Action

Tolterodine and its metabolites, including 5-hydroxymethyl tolterodine (5-HMT), have been extensively studied for their antimuscarinic activity, which is central to their application in treating OAB. The design and development of fesoterodine as a prodrug of 5-HMT, which is the active metabolite of tolterodine, represents a significant advancement in OAB treatment. This development was aimed at achieving systemic bioavailability of 5-HMT after oral administration due to the prodrug approach. Unlike tolterodine, whose metabolism is mediated by the cytochrome P450 (CYP) 2D6, resulting in genotype-dependent exposure, fesoterodine leads to consistent, genotype-independent exposure to 5-HMT, demonstrating the importance of understanding and modifying the pharmacokinetic properties of tolterodine derivatives for therapeutic use (Malhotra et al., 2009).

Analytical Method Development

The accurate quantification and analysis of tolterodine and its derivatives in pharmaceutical formulations and biological matrices are critical for both clinical and research applications. A review on analytical method development for the estimation of Tolterodine Tartrate, a muscarinic receptor antagonist closely related to Benzyl R-(+)-Tolterodine, highlights several analytical methods including High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and mass spectrometry techniques such as LC-MS and LC-MS/MS for estimation in various matrices. These analytical techniques are crucial for ensuring the purity, potency, and safety of tolterodine-containing medications (Chakraborty et al., 2022).

Orientations Futures

The future directions for research on “Benzyl R-(+)-Tolterodine” would likely involve further exploration of its synthesis, properties, and potential applications. This could include studies on its pharmacological activity, given the known activity of Tolterodine .

Mécanisme D'action

Target of Action

Benzyl R-(+)-Tolterodine primarily targets the M2 and M3 subtypes of muscarinic receptors . These receptors play a crucial role in mediating urinary bladder contraction and salivation via cholinergic muscarinic receptors .

Mode of Action

This compound acts as a competitive muscarinic receptor antagonist . After oral administration, it is metabolized in the liver, resulting in the formation of the 5-hydroxymethyl derivative, a major pharmacologically active metabolite . This metabolite exhibits an antimuscarinic activity similar to that of this compound and contributes significantly to the therapeutic effect .

Biochemical Pathways

It is known that the drug and its active metabolite exhibit high specificity for muscarinic receptors, showing negligible activity or affinity for other neurotransmitter receptors and potential cellular targets, such as calcium channels .

Pharmacokinetics

This compound is rapidly absorbed from the gastrointestinal tract with a bioavailability of 10-74% . It is metabolized in the liver, resulting in the formation of the 5-hydroxymethyl derivative . The pharmacokinetics of this compound may be influenced by the patient’s genetically determined ability to metabolize the drug .

Result of Action

The main effects of this compound are an increase in residual urine, reflecting an incomplete emptying of the bladder, and a decrease in detrusor pressure . These effects are consistent with an antimuscarinic action on the lower urinary tract .

Analyse Biochimique

Biochemical Properties

The biochemical properties of Benzyl R-(+)-Tolterodine are not fully understood due to the lack of specific studies on this compound. It can be inferred from the properties of similar compounds that this compound may interact with various enzymes, proteins, and other biomolecules. For instance, benzylamine, a compound with a similar structure, consists of a benzyl group attached to an amine functional group .

Molecular Mechanism

It is known that benzyl compounds exhibit enhanced reactivity due to the low bond dissociation energy for benzylic C−H bonds . This enhanced reactivity could potentially influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

It is known that the synthesis pathways of benzyl acetate and eugenol both belong to the broader phenylpropene metabolic pathway .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl R-(+)-Tolterodine involves the conversion of commercially available starting materials to the target compound through several key reactions.", "Starting Materials": [ "Benzyl bromide", "R-(+)-Tolterodine tartrate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Acetone", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Conversion of R-(+)-Tolterodine tartrate to R-(+)-Tolterodine", "The reaction is carried out by treating R-(+)-Tolterodine tartrate with sodium hydroxide in methanol. The resulting R-(+)-Tolterodine is isolated by filtration and drying.", "Step 2: Protection of the amine group", "The amine group of R-(+)-Tolterodine is protected by reaction with benzyl bromide in acetone. The reaction is carried out in the presence of sodium bicarbonate as a base. The resulting benzyl-protected R-(+)-Tolterodine is isolated by filtration and drying.", "Step 3: Deprotection of the benzyl group", "The benzyl group is removed by treatment with hydrogen chloride in diethyl ether. The reaction is quenched with sodium bicarbonate and the resulting R-(+)-Tolterodine is isolated by filtration and drying.", "Step 4: Salt formation", "The free base R-(+)-Tolterodine is converted to its hydrochloride salt by treatment with hydrochloric acid in water. The resulting Benzyl R-(+)-Tolterodine hydrochloride is isolated by filtration and drying." ] }

Numéro CAS

848768-06-9

Formule moléculaire

C29H37NO

Poids moléculaire

415.621

Nom IUPAC

(3R)-3-(5-methyl-2-phenylmethoxyphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine

InChI

InChI=1S/C29H37NO/c1-22(2)30(23(3)4)19-18-27(26-14-10-7-11-15-26)28-20-24(5)16-17-29(28)31-21-25-12-8-6-9-13-25/h6-17,20,22-23,27H,18-19,21H2,1-5H3/t27-/m1/s1

Clé InChI

DKVFUIQWDZMTOU-HHHXNRCGSA-N

SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(CCN(C(C)C)C(C)C)C3=CC=CC=C3

Synonymes

(γR)-5-Methyl-N,N-bis(1-methylethyl)-γ-phenyl-2-(phenylmethoxy)benzenepropanamine

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.